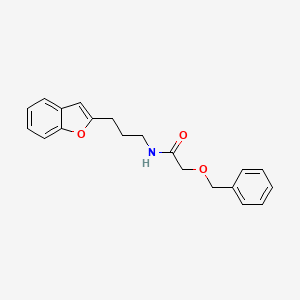

N-(3-(benzofuran-2-yl)propyl)-2-(benzyloxy)acetamide

Description

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-2-phenylmethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-20(15-23-14-16-7-2-1-3-8-16)21-12-6-10-18-13-17-9-4-5-11-19(17)24-18/h1-5,7-9,11,13H,6,10,12,14-15H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBIAFKESOZUCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)NCCCC2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)-2-(benzyloxy)acetamide typically involves the following steps:

Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds.

Linking Benzofuran to Propyl Chain: The benzofuran moiety is then linked to a propyl chain through a series of substitution reactions.

Formation of Benzyloxyacetamide Group: The benzyloxyacetamide group is synthesized separately and then attached to the benzofuran-propyl intermediate through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)-2-(benzyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

Substitution: The propyl chain and benzyloxyacetamide group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrobenzofuran derivatives.

Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

N-(3-(benzofuran-2-yl)propyl)-2-(benzyloxy)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-2-(benzyloxy)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes and receptors involved in cell proliferation and apoptosis.

Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Acetamides with Heterocyclic Moieties

Compound DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide)

- Structure: Features an indazole ring and dimethylaminopropyl chain.

- Activity: Inhibits Trypanosoma brucei TRYS (EC₅₀ = 6.9 ± 0.2 µM) .

- Comparison: While DDU86439’s indazole and dimethylamino groups enhance parasitic targeting, the benzofuran and benzyloxy groups in the target compound may prioritize different biological pathways or pharmacokinetic profiles.

EUROPEAN PATENT Acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide)

- Structure : Benzothiazole core with trifluoromethyl and methoxy substituents .

- Applications : Likely designed for antimicrobial or anticancer activity (common for benzothiazoles).

- Comparison : The benzofuran in the target compound may offer distinct electronic properties compared to benzothiazoles, influencing solubility or target affinity.

Acetamides with Aromatic Substitutents

N-(4-Chlorophenyl)-2-cyclohexyl-N-hydroxyacetamide (Compound 9)

- Structure : Chlorophenyl and cyclohexyl groups attached to a hydroxamic acid .

- Activity : Hydroxamic acids are potent antioxidants and metal chelators.

- Comparison : The benzyloxy group in the target compound lacks the hydroxamate’s metal-binding capacity, suggesting divergent applications (e.g., CNS targeting vs. antioxidant activity).

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : 3-methylbenzamide with a hydroxy-tertiary alcohol group .

- Applications : Acts as an N,O-bidentate ligand for metal-catalyzed reactions.

- Comparison : The target compound’s benzofuran and benzyloxy groups may limit its coordination chemistry but enhance aromatic stacking interactions in biological systems.

Acetamides with Fluorinated Chains

Perfluoroalkyl-Thio Acetamides (e.g., N-[3-(dimethylamino)propyl]-2-[(perfluoroalkyl)thio]acetamide)

- Structure : Perfluoroalkyl chains impart extreme hydrophobicity .

- Applications : Likely used in surfactants or materials science.

- Comparison : The target compound’s benzyloxy group offers moderate lipophilicity, balancing bioavailability and membrane permeability better than highly fluorinated analogs.

Structural and Functional Analysis Table

Research Implications and Gaps

- Synthetic Challenges : Benzofuran incorporation may require specialized coupling methods compared to benzothiazole or indazole analogs .

- Contradictions : Hydroxamic acids (e.g., Compound 9) exhibit metal-binding activity absent in the target compound, highlighting functional divergence despite structural similarities .

Biological Activity

N-(3-(benzofuran-2-yl)propyl)-2-(benzyloxy)acetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound consists of a benzofuran moiety linked to a benzyloxyacetamide group. Its molecular formula is , and it has a molecular weight of approximately 323.39 g/mol. The compound is characterized by its unique structure, which contributes to its biological activity.

Antitumor Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that analogs of benzofuran compounds can inhibit GSK-3β, a key enzyme in cancer cell proliferation. Compounds similar to this compound showed IC50 values in the low micromolar range against pancreatic cancer cell lines, indicating potent antiproliferative effects .

Antibacterial Properties

Benzofuran derivatives have also been explored for their antibacterial activities. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, modifications of benzofuran structures have led to enhanced activity against both Gram-positive and Gram-negative bacteria .

Monoamine Oxidase Inhibition

Another area of interest is the compound's potential as a monoamine oxidase (MAO) inhibitor. Selective inhibition of MAO-A and MAO-B is crucial for treating neurodegenerative diseases such as Parkinson's disease and depression. Studies on related compounds indicate that they possess high affinities for MAO isoforms, suggesting that this compound may exhibit similar inhibitory properties .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- GSK-3β Inhibition : By inhibiting GSK-3β, the compound may disrupt signaling pathways critical for cell survival and proliferation, leading to apoptosis in cancer cells.

- MAO Inhibition : This mechanism involves blocking the enzymatic activity of MAO, thereby increasing levels of neurotransmitters like serotonin and dopamine, which are beneficial in treating mood disorders.

Case Studies

- Antitumor Efficacy : A study evaluated the effects of benzofuran derivatives on pancreatic cancer cells, where compounds similar to this compound demonstrated significant reductions in cell viability at concentrations as low as 1 µM .

- Antibacterial Testing : Another investigation reported that modifications in the benzofuran structure led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.